![molecular formula C12H19N3OS B2847895 ((2-(Dimethylamino)ethyl)amino)((4-methoxyphenyl)amino)methane-1-thione CAS No. 351436-77-6](/img/structure/B2847895.png)
((2-(Dimethylamino)ethyl)amino)((4-methoxyphenyl)amino)methane-1-thione
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Overview
Description
The compound ((2-(Dimethylamino)ethyl)amino)((4-methoxyphenyl)amino)methane-1-thione
is a chemical substance with the CAS Number: 351436-77-6 . It is used as a high-quality reference standard for pharmaceutical testing .
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 354.1±52.0 °C at 760 mmHg . The melting point is not available . The flash point is 168.0±30.7 °C .Scientific Research Applications
Drug Delivery Systems
DMAEMA is commonly used in the production of cationic polymers. These highly charged polymers find applications as drug carriers due to their ability to encapsulate and deliver therapeutic agents. By modifying DMAEMA-based polymers, researchers can tailor their properties for specific drug delivery applications .
Gene Delivery and Nanocarriers
The combination of drug and gene delivery is crucial for cancer therapy. DMAEMA-containing amphiphilic block copolymers can self-assemble into nanosized micelles. These micelles can be loaded with drugs (such as antioxidants or anticancer agents) and further used to form micelleplexes with DNA. The resulting nanoaggregates hold promise for simultaneous DNA and drug co-delivery .
Polymer Synthesis and Modification
DMAEMA serves as a versatile building block in polymer synthesis. Researchers have used it to modify amphiphilic diblock copolymers, creating novel materials with finely tuned properties. For instance, the combination of DMAEMA with other monomers allows the design of stimuli-responsive polymersomes, which can change their behavior based on factors like pH and temperature .
Biocompatible Coatings
DMAEMA-containing polymers have been explored for their biocompatibility. They can be used to create coatings for medical devices, implants, and tissue engineering scaffolds. These coatings enhance biocompatibility, reduce inflammation, and improve overall performance .
Responsive Materials
DMAEMA-based polymers respond to external stimuli, such as changes in pH or temperature. Researchers have developed smart materials using DMAEMA, which find applications in drug release systems, sensors, and controlled-release formulations .
Emulsion Polymerization and Latex Formation
DMAEMA has been employed in emulsion polymerization processes. For instance, stable latices of diblock copolymers (such as PDMAEMA- b -PMMA) have been successfully synthesized using DMAEMA as a macro chain transfer agent. These latices can serve as building blocks for various applications .
Mechanism of Action
Target of Action
It’s known that secondary amines, which this compound is a part of, are important starting materials for the preparation of various compounds such as dithiocarbamates and dyes . They also form the constituents of many pharmaceuticals such as antidepressants and agrochemicals .
Mode of Action
It’s known that the compound consists of asymmetric units of c16h20n2o . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .
Biochemical Pathways
It’s known that secondary amines, which this compound is a part of, are used in the preparation of various compounds that can affect multiple biochemical pathways .
Pharmacokinetics
It’s known that secondary amines, which this compound is a part of, are used in the preparation of various pharmaceuticals , suggesting that they have properties that allow them to be absorbed and distributed in the body, metabolized, and eventually excreted.
Result of Action
It’s known that secondary amines, which this compound is a part of, are used in the preparation of various compounds that can have multiple effects at the molecular and cellular level .
Action Environment
It’s known that secondary amines, which this compound is a part of, are used in the preparation of various compounds that can be influenced by environmental factors .
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(4-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-15(2)9-8-13-12(17)14-10-4-6-11(16-3)7-5-10/h4-7H,8-9H2,1-3H3,(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWXBRPRFNDJDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((2-(Dimethylamino)ethyl)amino)((4-methoxyphenyl)amino)methane-1-thione |
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